2-Methoxy-3-(4-methoxyphenyl)propan-1-amine hydrochloride
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Overview
Description
2-Methoxy-3-(4-methoxyphenyl)propan-1-amine hydrochloride is an organic compound that belongs to the class of phenethylamines It is characterized by the presence of a methoxy group attached to the phenyl ring and another methoxy group attached to the propan-1-amine chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-3-(4-methoxyphenyl)propan-1-amine hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-methoxybenzaldehyde and 2-methoxypropylamine.
Condensation Reaction: The 4-methoxybenzaldehyde undergoes a condensation reaction with 2-methoxypropylamine in the presence of a suitable catalyst, such as an acid or base, to form the intermediate Schiff base.
Reduction: The Schiff base is then reduced using a reducing agent like sodium borohydride or lithium aluminum hydride to yield the desired amine.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the amine with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-3-(4-methoxyphenyl)propan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield secondary or tertiary amines.
Substitution: The methoxy groups can be substituted with other functional groups using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halogens (e.g., bromine, chlorine), alkylating agents (e.g., methyl iodide), solvents like dichloromethane or ethanol.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Secondary or tertiary amines.
Substitution: Halogenated or alkylated derivatives.
Scientific Research Applications
2-Methoxy-3-(4-methoxyphenyl)propan-1-amine hydrochloride has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: Studied for its potential effects on biological systems, including its interaction with neurotransmitter receptors.
Medicine: Investigated for its potential therapeutic applications, such as in the treatment of neurological disorders.
Industry: Utilized in the production of specialty chemicals and as a precursor for other industrial compounds.
Mechanism of Action
The mechanism of action of 2-Methoxy-3-(4-methoxyphenyl)propan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with neurotransmitter receptors, such as serotonin and dopamine receptors, influencing their activity.
Pathways Involved: It may modulate signaling pathways related to neurotransmission, leading to changes in neuronal activity and behavior.
Comparison with Similar Compounds
Similar Compounds
2-Methoxy-3-(4-hydroxyphenyl)propan-1-amine hydrochloride: Similar structure but with a hydroxyl group instead of a methoxy group.
3-(4-Methoxyphenoxy)propan-1-amine: Lacks the methoxy group on the propan-1-amine chain.
2-Methoxy-3-(4-methoxyphenyl)propan-1-ol: Contains a hydroxyl group instead of an amine group.
Uniqueness
2-Methoxy-3-(4-methoxyphenyl)propan-1-amine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dual methoxy groups contribute to its reactivity and potential interactions with biological targets, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C11H18ClNO2 |
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Molecular Weight |
231.72 g/mol |
IUPAC Name |
2-methoxy-3-(4-methoxyphenyl)propan-1-amine;hydrochloride |
InChI |
InChI=1S/C11H17NO2.ClH/c1-13-10-5-3-9(4-6-10)7-11(8-12)14-2;/h3-6,11H,7-8,12H2,1-2H3;1H |
InChI Key |
OQDSTWIAWLNHJQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CC(CN)OC.Cl |
Origin of Product |
United States |
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